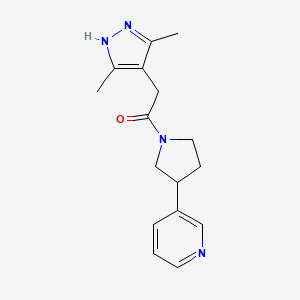![molecular formula C9H12Cl2N2O B6978835 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol](/img/structure/B6978835.png)
1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol is a compound that features an imidazole ring substituted with a 3,3-dichloroprop-2-enyl group and a propan-1-ol group. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which contributes to the compound’s unique chemical properties .
Méthodes De Préparation
The synthesis of 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol typically involves the reaction of imidazole derivatives with 3,3-dichloroprop-2-enyl intermediates under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of 3,3-dichloroprop-2-enyl bromide to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dichloroprop-2-enyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol can be compared to other imidazole derivatives such as:
Metronidazole: Known for its antimicrobial properties.
Clotrimazole: Used as an antifungal agent.
Ketoconazole: Another antifungal compound with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(3,3-dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O/c1-2-7(14)9-12-4-6-13(9)5-3-8(10)11/h3-4,6-7,14H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOCROBVRGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1CC=C(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-hydroxypyrrolidin-3-yl]acetonitrile](/img/structure/B6978753.png)
![1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B6978754.png)
![2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978756.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)

![N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide](/img/structure/B6978782.png)

![[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978797.png)
![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)


![1-[2-Carboxypropyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6978833.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
![tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B6978844.png)
